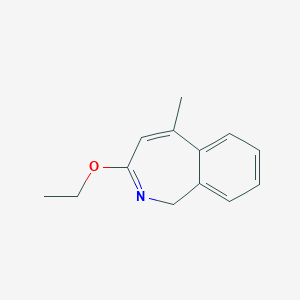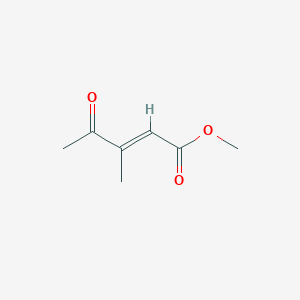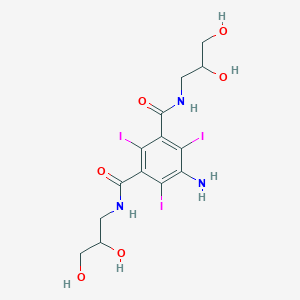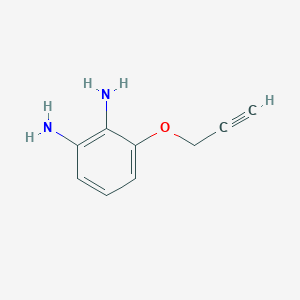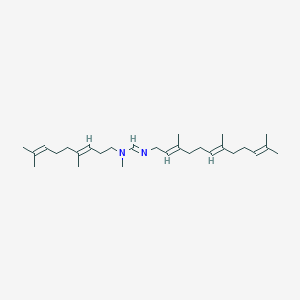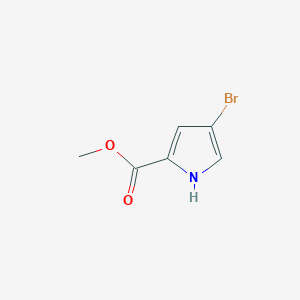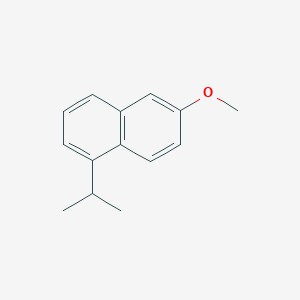
1-Isopropyl-6-methoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-6-methoxynaphthalene, also known as IPMN, is a chemical compound that belongs to the family of naphthalene derivatives. It is widely used in the field of fragrance and flavoring due to its unique odor profile. IPMN has a floral, woody, and musky scent that is often used in perfumes, cosmetics, and household products. In recent years, IPMN has gained attention in the scientific community for its potential applications in various fields, including biomedical research.
Wirkmechanismus
The mechanism of action of 1-Isopropyl-6-methoxynaphthalene is not fully understood. However, it is believed to act through various pathways, including the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. 1-Isopropyl-6-methoxynaphthalene has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-Isopropyl-6-methoxynaphthalene has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. 1-Isopropyl-6-methoxynaphthalene has also been found to exhibit antioxidant activity by scavenging free radicals and increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 1-Isopropyl-6-methoxynaphthalene has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Isopropyl-6-methoxynaphthalene in lab experiments is its ability to penetrate cell membranes and skin. This makes it an ideal candidate for drug delivery systems. However, one of the limitations of using 1-Isopropyl-6-methoxynaphthalene is its potential toxicity, which needs to be carefully evaluated before use.
Zukünftige Richtungen
There are several potential future directions for research on 1-Isopropyl-6-methoxynaphthalene. One area of interest is its potential use as a drug delivery system for various diseases, including cancer. Another area of focus is the development of new synthesis methods for 1-Isopropyl-6-methoxynaphthalene that are more efficient and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action of 1-Isopropyl-6-methoxynaphthalene and its potential applications in various fields, including biomedical research.
Synthesemethoden
1-Isopropyl-6-methoxynaphthalene can be synthesized through several methods, including Friedel-Crafts acylation, Grignard reaction, and Suzuki coupling. The most commonly used method for synthesizing 1-Isopropyl-6-methoxynaphthalene is the Friedel-Crafts acylation, which involves the reaction of isopropylbenzene with 2-naphthoic acid in the presence of a Lewis acid catalyst, such as aluminum chloride.
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-6-methoxynaphthalene has been extensively studied for its potential applications in biomedical research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties. 1-Isopropyl-6-methoxynaphthalene has also been studied for its potential use as a drug delivery system due to its ability to penetrate the skin and cell membranes.
Eigenschaften
CAS-Nummer |
144152-15-8 |
|---|---|
Produktname |
1-Isopropyl-6-methoxynaphthalene |
Molekularformel |
C14H16O |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
6-methoxy-1-propan-2-ylnaphthalene |
InChI |
InChI=1S/C14H16O/c1-10(2)13-6-4-5-11-9-12(15-3)7-8-14(11)13/h4-10H,1-3H3 |
InChI-Schlüssel |
WMCZAWMWGMLZQI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC2=C1C=CC(=C2)OC |
Kanonische SMILES |
CC(C)C1=CC=CC2=C1C=CC(=C2)OC |
Synonyme |
Naphthalene, 6-methoxy-1-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



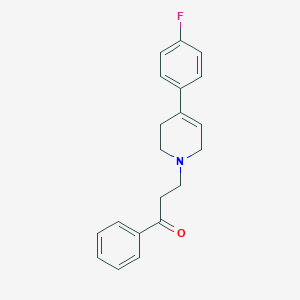
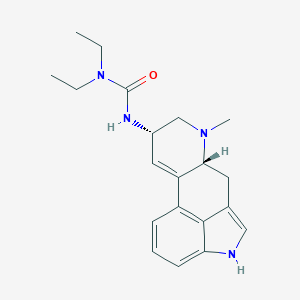
![(2S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2R)-2-(methylamino)-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentyl]amino]-4-methylpentanamide](/img/structure/B125699.png)
![3-Methyl-[1,3]thiazinan-2-ylideneamine](/img/structure/B125704.png)

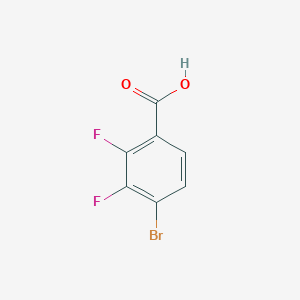
![4H-Benzo[def]carbazole](/img/structure/B125713.png)
